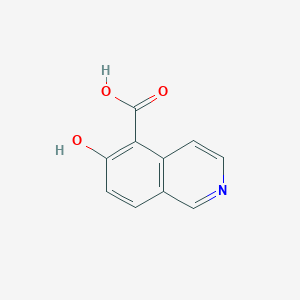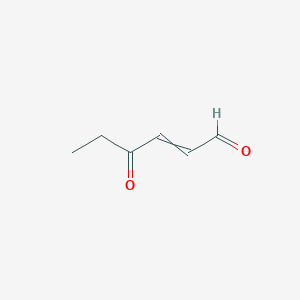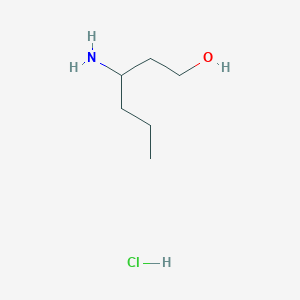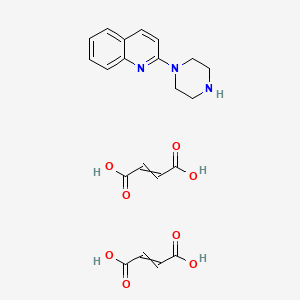![molecular formula C16H20F2O3 B12501076 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate](/img/structure/B12501076.png)
2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate is a synthetic organic compound that features a difluorophenyl group, a hydroxymethyl group, and an isobutyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate typically involves several steps:
Formation of the Difluorophenyl Intermediate: The initial step may involve the preparation of a difluorophenyl intermediate through halogenation reactions.
Esterification: The final step involves esterification with isobutyric acid under acidic conditions to form the isobutyrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the pent-4-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a saturated alkyl chain derivative.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl acetate: Similar structure but with an acetate ester instead of an isobutyrate ester.
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate is unique due to its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
Properties
Molecular Formula |
C16H20F2O3 |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(hydroxymethyl)pent-4-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H20F2O3/c1-10(2)16(20)21-9-12(8-19)6-11(3)14-5-4-13(17)7-15(14)18/h4-5,7,10,12,19H,3,6,8-9H2,1-2H3 |
InChI Key |
JACXDHBRMMEIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(CC(=C)C1=C(C=C(C=C1)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline](/img/structure/B12501005.png)

![Ethyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501011.png)
![Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12501021.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12501022.png)
![[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B12501026.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)
![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)



![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
